2-Phenylphenanthridinone

Description

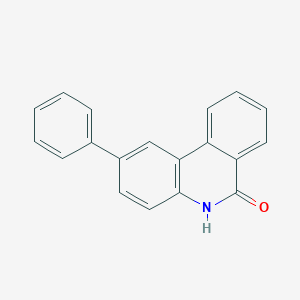

2-Phenylphenanthridinone (2-PP) is a heterocyclic organic compound featuring a phenanthridinone core substituted with a phenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and toxicology. Phenanthridinones are known for their planar aromatic systems, which facilitate interactions with biological targets such as enzymes and receptors. 2-PP has been studied extensively for its role as an aryl hydrocarbon receptor (AhR) ligand and its capacity to inhibit cytochrome P450 1A1 (CYP1A1) via suicide inactivation .

Properties

CAS No. |

157848-49-2 |

|---|---|

Molecular Formula |

C23F1H27N4O6S1 |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-phenyl-5H-phenanthridin-6-one |

InChI |

InChI=1S/C19H13NO/c21-19-16-9-5-4-8-15(16)17-12-14(10-11-18(17)20-19)13-6-2-1-3-7-13/h1-12H,(H,20,21) |

InChI Key |

FCKDQCRFRIRGAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |

Synonyms |

2-phenylphenanthridinone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylphenanthridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formic acid, followed by cyclization to form the phenanthridinone core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenylphenanthridinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the phenanthridinone core to dihydrophenanthridinone.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution.

Major Products

Scientific Research Applications

2-Phenylphenanthridinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Phenylphenanthridinone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The biological activity of phenanthridinone derivatives is highly dependent on substituents at the 2-position. Key structural analogs include:

| Compound | Substituent | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 2-Phenylphenanthridinone | Phenyl | 273.3 g/mol | Aromatic π-system enhances binding |

| 2-Trifluoromethylphenanthridinone | CF₃ | 259.2 g/mol | Electron-withdrawing group |

| 2-t-Butylphenanthridinone | t-Butyl | 239.3 g/mol | Bulky alkyl group |

| 2-Methoxyphenanthridinone | OCH₃ | 227.2 g/mol | Electron-donating methoxy group |

Source : Derived from substituent data in Liu et al. (1994) .

Ah Receptor Binding Affinity

2-Substituted phenanthridinones exhibit varying affinities for the Ah receptor, with IC₅₀ values spanning three orders of magnitude:

| Compound | IC₅₀ (nM) | Relative Binding Affinity (TCDD = 1) |

|---|---|---|

| 2-Trifluoromethyl- | 317 | 0.0003 |

| 2-t-Butyl- | 420 | 0.0002 |

| 2-Phenyl- | 780 | 0.0001 |

| 2-Methoxy- | 5870 | 0.00002 |

Key Insight: Despite its moderate binding affinity, 2-PP demonstrates potent inhibitory effects on TCDD-induced ethoxyresorufin O-deethylase (EROD) activity (>80% inhibition at 10 µM), outperforming even 2-t-butylphenanthridinone in this regard .

Enzyme Interaction and Toxicity

- Suicide Inactivation of CYP1A1: 2-PP uniquely forms covalent adducts with a 50–55 kDa protein (identified as CYP1A1) in hepatic microsomes, irreversibly inactivating the enzyme. This mechanism is absent in analogs like 2-methoxy- or 2-ethylphenanthridinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.